

A Comparative Spectroscopic Analysis of Anthranilic Acid and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl N-acetylanthranilate

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This guide provides a comparative overview of the spectroscopic properties of anthranilic acid and its key derivatives. By presenting experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and analysis of these compounds in research and development settings.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for anthranilic acid and a selection of its derivatives. This allows for a direct comparison of the influence of different functional groups on their spectroscopic signatures.

Table 1: UV-Visible Spectroscopy Data

Compound	λ_{max} (nm)	Solvent	Reference
Anthranilic Acid	255, 335	Methanol	[1]
N-phenylanthranilic acid	298, 388	N,N-dimethylformamide	[2][3]
N-(p-tolyl)anthranilic acid	286, 360	N,N-dimethylformamide	[2][3]
N-(p-methoxyphenyl)anthranilic acid	288, 362	N,N-dimethylformamide	[2][3]
N-(p-chlorophenyl)anthranilic acid	286, 382	N,N-dimethylformamide	[2][3]
N-(p-bromophenyl)anthranilic acid	289, 385	N,N-dimethylformamide	[2][3]

Table 2: Infrared (IR) Spectroscopy Data (in cm^{-1})

Compound	$\nu(\text{O-H})$	$\nu(\text{N-H})$	$\nu(\text{C=O})$	Reference
Anthranilic Acid	2500-3000 (broad)	3468, 3375	1678	
N-Acetylanthranilic Acid	2500-3300 (broad)	3350	1700, 1670	
5-Bromo-2-{\dots}* <small>5-Bromo-2-{\dots}</small>	3400.6	3211.0	1706.5	[4]
N-Aryl Anthranilic Acids	3300-2600	3280-3110	1710-1678	[2][3]

*Note: Refers to a complex derivative from the cited literature.

Table 3: ^1H NMR Spectroscopy Data (δ in ppm)

Compound	Aromatic Protons	NH	COOH	Solvent	Reference
Anthranilic Acid	6.52-7.72	5.5 (broad)	11.5 (broad)	DMSO-d ₆	[5]
3-Hydroxyanthranilic Acid	6.81-7.22	8.18 (broad)	8.18 (broad)	DMSO-d ₆	[6]
5-Hydroxyanthranilic Acid	6.69-7.11	9.57 (broad)	9.57 (broad)	DMSO-d ₆	[6]
N-Acetylanthranilic Acid	7.10-8.50	11.2 (broad)	13.5 (broad)	DMSO-d ₆	[7]
5-Bromo-2-{...} [*]	7.50-8.57	-	-	DMSO-d ₆	[8]

^{*}Note: Refers to a complex derivative from the cited literature.

Table 4: ¹³C NMR Spectroscopy Data (δ in ppm)

Compound	C=O	Aromatic Carbons	Solvent	Reference
Anthranilic Acid	169.6	109.6, 114.6, 116.4, 131.2, 133.8, 151.5	DMSO-d ₆	[6][9]
3-Hydroxyanthranilic Acid	169.8	110.0, 114.0, 116.7, 121.4, 141.1, 144.5	DMSO-d ₆	[6][9]
5-Hydroxyanthranilic Acid	169.4	110.0, 115.3, 117.7, 123.1, 144.8, 146.6	DMSO-d ₆	[6][9]
5-Bromo-2-{...}* c Acid	168.5	114.4, 121.0, 127.7, 127.8, 129.6, 131.5, 132.2, 133.2, 134.1, 134.9, 136.1, 140.3	DMSO-d ₆	[8]

*Note: Refers to a complex derivative from the cited literature.

Table 5: Mass Spectrometry Data

Compound	Ionization Mode	[M-H] ⁻ (m/z)	Key Fragments (m/z)	Reference
Anthranilic Acid	ESI-	136	Not specified	
5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic Acid	TOF, ES-	385.8989	Not specified	[8]
Anthranilic acid, TMS derivative	EI	-	194, 119, 92	[10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of anthranilic acid and its derivatives. Specific parameters may require optimization based on the instrumentation and the specific properties of the compound being analyzed.

UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). A typical concentration is in the range of 10^{-4} to 10^{-5} M.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Correction:** Record a baseline spectrum of the solvent in a quartz cuvette.
- **Data Acquisition:** Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
- **Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

- **Sample Preparation (Solid Samples):**
 - **KBr Pellet:** Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **Thin Solid Film:** Dissolve the solid sample in a volatile solvent. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[\[11\]](#)
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Place the sample in the instrument's sample holder and acquire the spectrum, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.

- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.^[6]
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - ¹H NMR: Acquire the proton NMR spectrum.
 - ¹³C NMR: Acquire the carbon-13 NMR spectrum. Proton-decoupled spectra are standard.
- Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).^[6]
- Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.

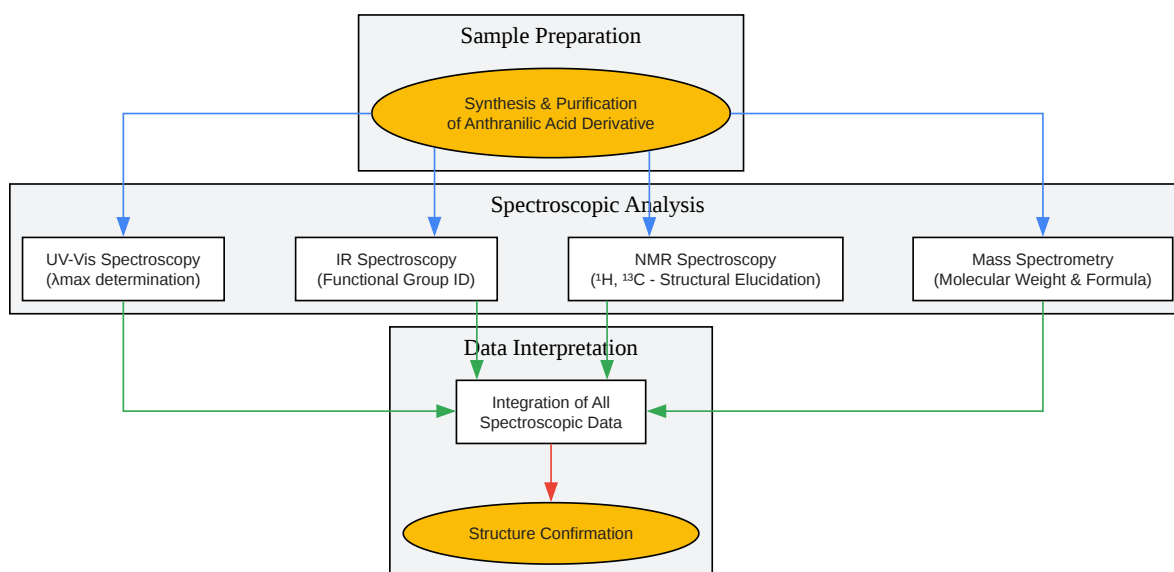
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
- Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an unknown anthranilic acid derivative.



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Caption: Workflow for the spectroscopic characterization of anthranilic acid derivatives.

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